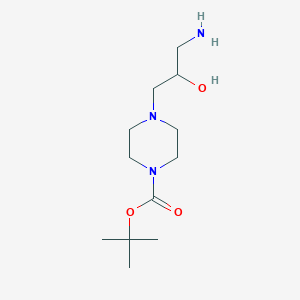

3-(Aminomethyl)-2-tert-butoxypyridine

Overview

Description

The compound "3-(Aminomethyl)-2-tert-butoxypyridine" is a pyridine derivative that is of interest due to its potential applications in various chemical syntheses. Pyridine derivatives are known for their versatility in organic chemistry, serving as key intermediates in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been demonstrated as an efficient, transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, represents another approach to synthesizing structurally complex pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can provide detailed insights into the crystal and molecular structure, revealing features such as intramolecular hydrogen bonding, which can significantly influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, the ortho-directed lithiation of 3-tert-butylaminopyridines followed by reaction with N,N-diethylbenzamide and subsequent acid hydrolysis can yield 3-amino-4-benzoylpyridine . Aminomethylation reactions have also been explored, with the aminomethylation of 3-hydroxy pyridines being directed primarily to specific positions on the pyridine ring . These reactions highlight the reactivity of different positions on the pyridine ring and the potential for functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents on the pyridine ring. The presence of tert-butyl groups, for example, can increase steric bulk and affect the compound's reactivity and physical properties . The electronic properties of the pyridine ring, such as its ability to act as an electron donor or acceptor, are also critical in determining its reactivity in various chemical reactions.

Scientific Research Applications

1. Studies on Aerobic Reactions with Copper

A study by Speier et al. (1996) investigated the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper. This research has implications for the understanding of copper(II)−radical ferromagnetic exchange and unique N−N coupling reactions.

2. Metalation with Dimethylzinc

Westerhausen et al. (2001) explored the metalation of 2-(aminomethyl)pyridine with dimethylzinc, leading to insights into the zinc-mediated carbon−carbon coupling reaction. This study contributes to the field of organic chemistry and metalation processes.

3. Free Radical Mannich Type Reaction

A study by Clerici et al. (2006) focused on a free radical Mannich type reaction, highlighting the aminomethylation of ethers. This research adds to our understanding of radical chemistry and potential applications in organic synthesis.

4. Reactivity Towards Potassium Tert-butoxide

The reactivities of halogenopyridines towards potassium tert-butoxide were studied by Zoest & Hertog (2010). This research is significant for understanding the chemical behaviors and potential applications in synthesis involving tert-butoxypyridines.

5. Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

Research by Imamoto et al. (2012) developed ligands, including those with tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation. This contributes to catalysis and pharmaceutical synthesis.

6. Histamine H4 Receptor Ligands

Altenbach et al. (2008) studied 2-aminopyrimidine-containing histamine H4 receptor ligands, including modifications on the core pyrimidine moiety (Altenbach et al., 2008). This research has implications for drug discovery and pharmacology.

7. Synthesis of Pyrrolidin-2-ones as Antiinflammatory Agents

Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, investigating their potential as antiinflammatory agents (Ikuta et al., 1987).

8. Synthesis of 6-Substituted Pyridin-3-yl C-nucleosides

Joubert et al. (2007) developed a methodology for preparing 6-substituted pyridin-3-yl C-nucleosides, a significant contribution to nucleoside chemistry (Joubert et al., 2007).

9. Synthesis and Properties of Responsive Copper(II) Soft Materials

Hindo et al. (2008) investigated the synthesis, redox, and amphiphilic properties of responsive salycilaldimine-copper(II) soft materials (Hindo et al., 2008). This research is crucial for the development of redox-responsive materials.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASWEPDVXCKCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375471 | |

| Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-2-tert-butoxypyridine | |

CAS RN |

849021-22-3 | |

| Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(tert-butoxy)pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.